REACTION_SMILES
|
[C:1](=[O:2])([CH3:3])[NH:4][c:5]1[c:6]([N+:18](=[O:19])[O-:20])[cH:7][c:8]([O:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:9][cH:10]1.[CH3:21][OH:22].[Na+:24].[OH-:23].[OH2:25]>>[NH2:4][c:5]1[c:6]([N+:18](=[O:19])[O-:20])[cH:7][c:8]([O:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1ccc(Oc2ccccc2)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(Oc2ccccc2)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |